[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine
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Overview
Description
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl and propyl group, and an amine group attached to a propyl chain with an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde with 3-(propan-2-yloxy)propylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-propyl-1H-pyrazol-5-amine: A simpler analog without the propan-2-yloxypropyl group.
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a piperazine ring instead of the propan-2-yloxypropyl group.
5-amino-3-methyl-1-phenylpyrazole: Lacks the propyl and propan-2-yloxypropyl groups.
Uniqueness
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxypropyl group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H27N3O |
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Molecular Weight |
253.38 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H27N3O/c1-5-8-17-14(10-13(4)16-17)11-15-7-6-9-18-12(2)3/h10,12,15H,5-9,11H2,1-4H3 |
InChI Key |
HMEGJKLQHVNBIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCCCOC(C)C |
Origin of Product |
United States |
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